molecular formula C12H16O3 B117976 (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane CAS No. 133397-54-3

(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

Cat. No.: B117976
CAS No.: 133397-54-3
M. Wt: 208.25 g/mol
InChI Key: UEOWFGJMGUIGHC-LBPRGKRZSA-N
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Description

®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is an organic compound with the molecular formula C12H16O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane typically involves the reaction of ®-glycidol with 4-(2-methoxyethyl)phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to open the epoxide ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, ®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of its derivatives.

Medicine

In medicine, derivatives of ®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of ®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
  • 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxy-propane
  • 4-(2-Methoxyethyl)phenol

Uniqueness

®-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can result in different biological activities and interactions compared to its non-chiral or differently substituted analogs. The presence of the epoxide ring also provides a reactive site for various chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(2R)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=CC=C(C=C1)OC[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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